1,4-Bis[(3-methylpyridin-2-yl)methyl]piperazine
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Overview
Description
1,4-Bis[(3-methylpyridin-2-yl)methyl]piperazine is a chemical compound with the molecular formula C18H24N4. It is a derivative of piperazine, a heterocyclic organic compound that consists of a six-membered ring containing two nitrogen atoms at opposite positions. The compound is characterized by the presence of two 3-methylpyridin-2-ylmethyl groups attached to the piperazine ring. This structure imparts unique chemical and physical properties to the compound, making it of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,4-Bis[(3-methylpyridin-2-yl)methyl]piperazine typically involves the reaction of piperazine with 3-methylpyridine-2-carbaldehyde. The reaction is carried out under basic conditions, often using a base such as sodium hydroxide or potassium carbonate. The reaction proceeds through the formation of an imine intermediate, which is subsequently reduced to yield the final product. The reaction can be represented as follows:
[ \text{Piperazine} + 2 \text{(3-methylpyridine-2-carbaldehyde)} \rightarrow \text{this compound} ]
Industrial Production Methods
In an industrial setting, the synthesis of this compound can be scaled up by optimizing reaction conditions such as temperature, pressure, and solvent choice. Continuous flow reactors may be employed to enhance reaction efficiency and yield. The use of catalysts and automated systems can further streamline the production process, ensuring consistent quality and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
1,4-Bis[(3-methylpyridin-2-yl)methyl]piperazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, potentially modifying the pyridine rings.
Substitution: The compound can participate in nucleophilic substitution reactions, where the pyridine rings can be functionalized with different substituents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Various nucleophiles such as halides, amines, and thiols
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction could lead to the formation of reduced pyridine derivatives. Substitution reactions can introduce a wide range of functional groups onto the pyridine rings.
Scientific Research Applications
1,4-Bis[(3-methylpyridin-2-yl)methyl]piperazine has found applications in various fields of scientific research:
Chemistry: The compound is used as a ligand in coordination chemistry, forming complexes with transition metals. These complexes can exhibit interesting catalytic properties and are studied for their potential in various chemical transformations.
Biology: In biological research, the compound is investigated for its potential as a bioactive molecule. It may interact with specific biological targets, leading to effects such as enzyme inhibition or receptor modulation.
Medicine: The compound is explored for its potential therapeutic applications. It may serve as a lead compound for the development of new drugs targeting specific diseases or conditions.
Industry: In industrial applications, the compound can be used as an intermediate in the synthesis of more complex molecules. Its unique structure makes it a valuable building block for the production of pharmaceuticals, agrochemicals, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 1,4-Bis[(3-methylpyridin-2-yl)methyl]piperazine depends on its specific interactions with molecular targets. In biological systems, the compound may bind to enzymes or receptors, modulating their activity. For example, it could inhibit an enzyme by binding to its active site, preventing substrate access. Alternatively, it may act as an agonist or antagonist at a receptor, influencing signal transduction pathways. The exact molecular targets and pathways involved would depend on the specific context of its application.
Comparison with Similar Compounds
1,4-Bis[(3-methylpyridin-2-yl)methyl]piperazine can be compared with other similar compounds, such as:
1,4-Bis[(2-pyridyl)methyl]piperazine: This compound has pyridine rings instead of 3-methylpyridine rings. The presence of methyl groups in this compound can influence its chemical reactivity and biological activity.
1,4-Bis[(4-methylpyridin-2-yl)methyl]piperazine: The position of the methyl group on the pyridine ring can affect the compound’s properties. The 3-methyl position in this compound may lead to different steric and electronic effects compared to the 4-methyl position.
1,4-Bis[(3-chloropyridin-2-yl)methyl]piperazine: Substituting the methyl group with a chlorine atom can significantly alter the compound’s reactivity and interactions with biological targets.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to its analogs.
Properties
IUPAC Name |
1,4-bis[(3-methylpyridin-2-yl)methyl]piperazine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N4/c1-15-5-3-7-19-17(15)13-21-9-11-22(12-10-21)14-18-16(2)6-4-8-20-18/h3-8H,9-14H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PFEAEHZMNYRBEA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=CC=C1)CN2CCN(CC2)CC3=C(C=CC=N3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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